molecular formula C12H16O2 B3028264 2-((Benzyloxy)methyl)-2-methyloxetane CAS No. 1799439-19-2

2-((Benzyloxy)methyl)-2-methyloxetane

Cat. No.: B3028264
CAS No.: 1799439-19-2
M. Wt: 192.25
InChI Key: NIDLBPDVLIAMGR-UHFFFAOYSA-N
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Description

2-((Benzyloxy)methyl)-2-methyloxetane is an organic compound that features an oxetane ring substituted with a benzyloxy group and a methyl group. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and properties. The presence of the benzyloxy group adds further versatility to this compound, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Benzyloxy)methyl)-2-methyloxetane typically involves the reaction of benzyloxyacetaldehyde with a suitable oxetane precursor under acidic or basic conditions. One common method is the acid-catalyzed cyclization of benzyloxyacetaldehyde with 2-methyl-1,3-propanediol. This reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes intramolecular cyclization to form the oxetane ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-((Benzyloxy)methyl)-2-methyloxetane undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: Reduction of the oxetane ring can yield the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid

    Reduction: Corresponding alcohol

    Substitution: Various substituted oxetanes depending on the nucleophile used

Scientific Research Applications

2-((Benzyloxy)methyl)-2-methyloxetane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((Benzyloxy)methyl)-2-methyloxetane involves its interaction with specific molecular targets and pathways. The oxetane ring’s strained structure makes it reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The benzyloxy group can undergo metabolic oxidation, leading to the formation of reactive intermediates that interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methyloxetane: Lacks the benzyloxy group, resulting in different reactivity and applications.

    Benzyloxymethyl oxirane: Contains an epoxide ring instead of an oxetane ring, leading to distinct chemical behavior.

    2-((Benzyloxy)methyl)-2-ethyloxetane: Similar structure but with an ethyl group instead of a methyl group, affecting its physical and chemical properties.

Uniqueness

2-((Benzyloxy)methyl)-2-methyloxetane is unique due to the combination of the oxetane ring and the benzyloxy group, which imparts specific reactivity and versatility. This compound’s unique structure makes it valuable in various chemical and biological applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-methyl-2-(phenylmethoxymethyl)oxetane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(7-8-14-12)10-13-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDLBPDVLIAMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCO1)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101259879
Record name Oxetane, 2-methyl-2-[(phenylmethoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799439-19-2
Record name Oxetane, 2-methyl-2-[(phenylmethoxy)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799439-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxetane, 2-methyl-2-[(phenylmethoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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